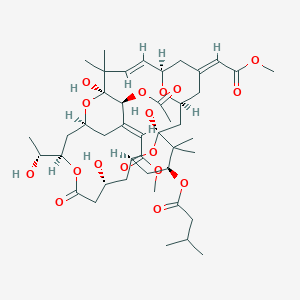

Bryostatin 5

Description

Properties

Molecular Formula |

C44H66O17 |

|---|---|

Molecular Weight |

867 g/mol |

IUPAC Name |

[(1S,3S,5E,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-12-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate |

InChI |

InChI=1S/C44H66O17/c1-24(2)13-38(50)59-35-22-32-19-29(47)20-39(51)58-34(25(3)45)21-31-17-28(18-37(49)55-10)40(56-26(4)46)44(53,61-31)41(5,6)12-11-30-14-27(16-36(48)54-9)15-33(57-30)23-43(52,60-32)42(35,7)8/h11-12,16,18,24-25,29-35,40,45,47,52-53H,13-15,17,19-23H2,1-10H3/b12-11+,27-16-,28-18+/t25-,29-,30+,31+,32-,33+,34-,35+,40+,43+,44-/m1/s1 |

InChI Key |

JEHAMBABWZFXRB-YTTPNPLUSA-N |

SMILES |

CC(C)CC(=O)OC1CC2CC(CC(=O)OC(CC3CC(=CC(=O)OC)C(C(O3)(C(C=CC4CC(=CC(=O)OC)CC(O4)CC(C1(C)C)(O2)O)(C)C)O)OC(=O)C)C(C)O)O |

Isomeric SMILES |

C[C@H]([C@H]1C[C@@H]2C/C(=C\C(=O)OC)/[C@@H]([C@@](O2)(C(/C=C/[C@H]3C/C(=C/C(=O)OC)/C[C@H](O3)C[C@]4(C([C@H](C[C@H](O4)C[C@H](CC(=O)O1)O)OC(=O)CC(C)C)(C)C)O)(C)C)O)OC(=O)C)O |

Canonical SMILES |

CC(C)CC(=O)OC1CC2CC(CC(=O)OC(CC3CC(=CC(=O)OC)C(C(O3)(C(C=CC4CC(=CC(=O)OC)CC(O4)CC(C1(C)C)(O2)O)(C)C)O)OC(=O)C)C(C)O)O |

Synonyms |

bryostatin 5 |

Origin of Product |

United States |

Natural Origin and Biosynthetic Pathways of Bryostatins

Identification of the Symbiotic Relationship: Bugula neritina and Candidatus Endobugula sertula

The production of bryostatins is attributed to an uncultivated bacterial symbiont named Candidatus Endobugula sertula. plos.orgasm.org This bacterium belongs to the Gammaproteobacteria and lives within the tissues of its host, Bugula neritina. rwu.edu The relationship is vertically transmitted, meaning the symbiont is passed directly from the parent bryozoan to its larvae. int-res.com In the adult colonies, Ca. Endobugula sertula resides in the funicular cords, a type of vascular system, while in the larvae, it is concentrated in the pallial sinus. plos.org

The link between the symbiont and bryostatin (B1237437) production is supported by several lines of evidence. The presence of bryostatins consistently correlates with the presence of Ca. Endobugula sertula across different populations and sibling species of B. neritina. nih.govasm.org Furthermore, expression of the messenger RNA (mRNA) from the bryostatin biosynthetic gene cluster has been detected specifically within the symbiont's cells, not in the host's cells. rwu.edunih.gov This symbiotic relationship is believed to be a form of chemical defense, as the bryostatins protect the vulnerable larvae of B. neritina from predators. int-res.comint-res.comasm.org

Genetic Elucidation of the Bryostatin Biosynthesis Gene Cluster (bry)

The genetic blueprint for bryostatin synthesis is located in the bry gene cluster, which spans approximately 80 kilobases (kb) of the Ca. Endobugula sertula genome. nih.govnih.govresearchgate.net This cluster is a quintessential example of a modular polyketide synthase (PKS) system, which functions like a molecular assembly line to construct the complex carbon skeleton of the bryostatins from simple precursor units. researchgate.netnih.gov The entire cluster is organized into two main operons with opposing transcription directions: a large operon containing the main PKS genes and a smaller operon with accessory genes. rwu.eduresearchgate.net

Characterization of Modular Polyketide Synthase (PKS) Genes (e.g., bryA, bryB, bryC, bryX, bryD)

The core of the bry cluster consists of five large PKS genes—bryA, bryB, bryC, bryD, and bryX—which together contain 13 modules responsible for the step-by-step elongation of the polyketide chain. rwu.edunih.govresearchgate.net A notable feature of the bryostatin PKS is its nature as a trans-AT PKS, meaning the acyltransferase (AT) domains, which are responsible for selecting and loading the extender units, are not integrated into the main PKS modules but are encoded by a separate gene (bryP). nih.govnih.gov

| Gene | Function |

| bryA | Encodes the initial PKS modules, including a unique loading module that incorporates the D-lactate starter unit. It is proposed to synthesize a significant portion of the pharmacologically active region of the bryostatin molecule. nih.gov |

| bryB | Contains subsequent PKS modules for chain elongation and includes a domain believed to be involved in double bond isomerization. nih.govwikipedia.org |

| bryC | Encodes further PKS modules that continue the assembly of the polyketide backbone. Along with bryD, it is responsible for further extension and pyran ring closure. wikipedia.org |

| bryD | Contains the final PKS modules and a non-ribosomal peptide synthetase (NRPS)-like domain thought to be involved in the cyclization and release of the completed polyketide chain. researchgate.netwikipedia.org |

| bryX | A PKS gene with an unusual domain organization. nih.gov Its specific role in the biosynthesis of the "bryostatin 0" precursor is not yet fully understood, though its conservation across different symbiont strains suggests it is functional. nih.gov |

Roles of Accessory Genes and Domains in Bryostatin Assembly (e.g., acyltransferase, β-ketosynthase, HMG-CoA synthase, methyltransferase, enoyl-CoA hydratase, acyl-carrier protein)

The assembly of the bryostatin molecule relies on the coordinated action of numerous catalytic domains within the PKS modules and proteins encoded by accessory genes. These components perform the fundamental reactions of polyketide synthesis: chain initiation, elongation, and modification. researchgate.netnih.gov

| Domain/Gene | Role in Bryostatin Biosynthesis |

| Acyltransferase (AT) | Encoded by the discrete gene bryP, this enzyme selects and loads malonyl-CoA extender units onto the Acyl-Carrier Protein (ACP) domains of the PKS modules in trans. nih.gov |

| β-ketosynthase (KS) | Present in each elongation module, the KS domain catalyzes the Claisen condensation, the core chain-building reaction that links the growing polyketide chain with the next extender unit. umich.edu |

| HMG-CoA synthase (HMGS) | The accessory gene bryR encodes an HMGS homolog. This enzyme is crucial for the β-branching events, where it catalyzes the addition of a two-carbon unit to the β-keto position of the growing chain. nih.govwikipedia.orgosti.gov |

| Methyltransferase (MT) | MT domains, located within specific PKS modules, add methyl groups to the polyketide backbone. rwu.edu An O-methyltransferase (O-MT) domain is also involved in the β-branching cassette, methylating the hydroxyl group of the HMG-like intermediate. nih.gov |

| Enoyl-CoA hydratase (ECH) | The accessory gene bryT encodes an ECH homolog that functions as a dehydratase during β-branching, eliminating a water molecule from the HMG-like intermediate. nih.govwikipedia.orgnih.gov |

| Acyl-carrier protein (ACP) | ACP domains are present in each module and act as shuttles, holding the growing polyketide chain via a thioester bond and presenting it to the various catalytic domains. A standalone ACP, bryU, is specifically used to deliver the acetyl unit for the β-branching reaction. nih.govwikipedia.orgnih.gov |

Proposed Enzymatic Mechanisms in Bryostatin Structural Elaboration

The intricate structure of bryostatins, characterized by a large macrolactone ring adorned with pyran rings and unique side chains, is the product of specialized enzymatic reactions that go beyond canonical polyketide synthesis.

Elucidation of β-Branching Events

A key feature of the bryostatin backbone is the presence of two pendent vinyl methylester groups, which are installed through a process called β-branching. nih.gov This mechanism is a deviation from the linear assembly of the polyketide chain and is orchestrated by a dedicated cassette of enzymes. nih.govrsc.org

The process begins when the β-keto group of a chain intermediate, held on an acceptor ACP, is targeted by the HMG-CoA synthase homolog, BryR. nih.govwikipedia.org BryR catalyzes an aldol-type addition of a two-carbon acetyl unit, which is delivered by a dedicated donor ACP, BryU. nih.govnih.gov This creates a branched, six-carbon 3-hydroxy-3-methylglutaryl-like intermediate still attached to the PKS assembly line. nih.govosti.gov This intermediate then undergoes a series of modifications: dehydration catalyzed by the enoyl-CoA hydratase homolog BryT, followed by O-methylation via an MT domain. nih.govwikipedia.org A final isomerization step, likely performed by an enoylreductase (ER)-like domain in a subsequent module, generates the final vinyl methylester structure. nih.gov

Formation of Pyran Rings within the Macrolactone Core

All known bryostatins contain a macrolactone core that includes three embedded six-membered tetrahydropyran (B127337) (THP) rings, designated as the A, B, and C rings. rwu.edu The formation of these cyclic ether structures is another example of specialized enzymatic catalysis within the PKS pathway. The biosynthesis of the B-ring is attributed to a specific domain known as a pyran synthase (PS). researchgate.netnih.gov This PS domain is located in module 8 of the bry PKS assembly line. researchgate.net Pyran synthase domains are structurally similar to dehydratase (DH) domains but catalyze an intramolecular cyclization reaction, forming the stable pyran ring from a linear hydroxylated segment of the polyketide chain. nih.gov The formation of the other pyran rings is also thought to occur via similar enzymatic cyclizations during the assembly process. researchgate.net

Genesis of Exocyclic Olefinic Bonds

The formation of exocyclic olefinic bonds within the bryostatin structure is a critical aspect of its biosynthesis, contributing to the molecule's complex architecture and biological activity. These structural features, particularly the exocyclic methyl enoate units in the B and C rings of most bryostatins, are thought to arise from a series of enzymatic reactions within the polyketide synthase (PKS) machinery. The prevailing hypothesis suggests that these exocyclic double bonds are formed through the addition of an acetate (B1210297) unit to the growing polyketide chain, followed by a subsequent dehydration event. This process is a common strategy in the biosynthesis of complex polyketides to introduce unsaturation. wikipedia.org

In the context of bryostatin biosynthesis, it is believed that the enzyme VstJ, or a homolog thereof, may play a role in catalyzing a stereoselective [4+2]-cycloaddition (a Diels-Alder reaction) involving a conjugated diene and an exocyclic olefin of a precursor molecule. acs.org This type of enzymatic control is crucial for establishing the precise stereochemistry of the resulting cyclic structures. The enzyme likely stabilizes a specific conformation of the flexible substrate, aligning the reactive groups to ensure the stereoselective formation of the product. acs.org The presence of carbonyl groups conjugated to the exocyclic olefin can lower the energy of the lowest unoccupied molecular orbital (LUMO) of the olefin, thereby facilitating the cycloaddition reaction. acs.org

Furthermore, the biosynthesis of other complex polyketides provides insights into the enzymatic cascades that could be involved in forming the exocyclic bonds of bryostatins. For instance, in the biosynthesis of versipelostatin, an enzyme-catalyzed acetylation and elimination reaction forms an exocyclic double bond on a tetronate moiety, which then acts as a dienophile in an intramolecular Diels-Alder reaction. researchgate.net Such enzymatic cascade reactions, where one enzymatic step sets up the substrate for a subsequent spontaneous or enzyme-catalyzed cyclization, are a common theme in the biosynthesis of structurally complex natural products. nih.gov

Biotechnological Strategies for Sustainable Bryostatin Production

The limited availability of bryostatins from their natural source has spurred research into biotechnological methods for their sustainable production. These strategies aim to overcome the supply bottleneck and facilitate further research and clinical development. researchgate.net

Investigations into Aquaculture of the Host Organism

Aquaculture of the marine bryozoan Bugula neritina has been explored as a potential method for a sustainable supply of bryostatins. researchgate.net Research in this area has demonstrated some success, with American research groups managing to produce significant quantities of bryostatin 1 at a reasonable cost through the cultivation of B. neritina. researchgate.net The aquaculture of source organisms for marine-derived natural products has seen progress, particularly for compounds with applications in oncology. researchgate.net

However, a significant challenge remains in scaling up the production to meet the potential market demand for a marine-based drug. researchgate.net While aquaculture has proven to be a viable option for producing bryostatins, the biomass currently generated is often insufficient. researchgate.net Furthermore, the success of aquaculture is dependent on several factors, including the successful settlement of B. neritina larvae, which are known to foul aquaculture nets and cages. si.eduiucngisd.org

Challenges and Prospects in Direct Culturing of the Symbiont

The direct culturing of "Candidatus Endobugula sertula," the bacterial symbiont responsible for bryostatin production, presents a promising alternative to the aquaculture of the host organism. However, this approach is fraught with challenges, primarily because "Ca. E. sertula" is an uncultivated obligate symbiont. nih.govnih.gov

Genome analysis of "Ca. E. sertula" has revealed specific metabolic deficiencies, which likely contribute to its dependence on the host. nih.gov For example, the symbiont appears to lack the complete biosynthetic pathways for certain amino acids, such as arginine, suggesting that it relies on the host for these essential nutrients. nih.gov This metabolic dependency is a significant hurdle to overcome in developing a successful culturing method. While the genome of "Ca. E. sertula" does not show extreme reduction, which is often a hallmark of obligate symbionts, its specific metabolic needs make it difficult to grow outside of its host. nih.gov

Approaches to Heterologous Expression of Biosynthetic Genes

Heterologous expression of the bryostatin biosynthetic gene cluster (bry cluster) in a more easily culturable host organism is a highly sought-after strategy for the sustainable production of bryostatins and their analogs. researchgate.netresearchgate.net The identification and sequencing of the bry cluster, which is approximately 65-80 kb in size, has paved the way for such efforts. nih.govfrontiersin.org

However, the heterologous expression of large PKS gene clusters like the bry cluster is notoriously challenging for several reasons:

Large Size: The sheer size of the gene cluster makes its cloning and stable maintenance in a heterologous host difficult. frontiersin.orgnih.gov

High AT Content: The bry gene cluster has a high adenine-thymine (AT) content, which can lead to instability and toxicity in commonly used expression hosts like Escherichia coli. nih.gov

Complex Regulation: The transcription of PKS gene clusters is often tightly regulated in their native producers. Replicating this regulation or using strong, inducible promoters in a heterologous host is a significant challenge. researchgate.net

Post-Translational Modification: PKS enzymes require post-translational modification by a phosphopantetheinyl transferase (PPTase) to become active. The heterologous host must have a compatible PPTase.

While E. coli has been used for the heterologous expression of some smaller PKS gene clusters, it is generally considered a poor host for large and complex clusters like that of bryostatin. frontiersin.org Other host organisms, such as Streptomyces species, which are known producers of many polyketides and possess the necessary metabolic precursors and regulatory machinery, are considered more suitable hosts for expressing large PKS gene clusters. conicet.gov.ar Despite the challenges, successful heterologous expression of the bry gene cluster would not only provide a sustainable source of bryostatins but also open up possibilities for biosynthetic engineering to produce novel and potentially more potent analogs. researchgate.net

Molecular Mechanisms of Action of Bryostatin 5

Primary Receptor Interactions: Protein Kinase C (PKC) Isoform Modulation

The principal molecular targets of Bryostatin (B1237437) 5 are members of the protein kinase C (PKC) family, a group of serine/threonine kinases pivotal in signal transduction. Bryostatins, including Bryostatin 5, are known to bind to the C1 domain of conventional and novel PKC isoforms, initiating a cascade of cellular events. aacrjournals.orgnih.gov

This compound demonstrates a degree of selectivity in its activation of PKC isoforms. Research indicates that this compound activates conventional (cPKC) and novel (nPKC) isoforms, while atypical (aPKC) isoforms remain unaffected. aacrjournals.org Studies have shown that this compound can induce the phosphorylation of both conventional and novel PKC isoforms. aacrjournals.org For instance, in CHO cells expressing the CXCR4 receptor, this compound treatment led to a strong, dose-dependent phosphorylation of conventional PKC and a moderate induction of novel PKC phosphorylation. aacrjournals.org Specifically, the translocation of PKCα, a conventional isoform, to the cell membrane has been observed within minutes of exposure to this compound, signifying its activation. aacrjournals.org

Further investigations have highlighted the nuanced interactions of bryostatins with different PKC isoforms. For example, Bryostatin 1, a close analog, shows high affinity for PKCα, PKCβ2, PKCδ, and PKCε. frontiersin.org The activation of specific isoforms, such as PKCα and PKCδ, has been linked to the biological effects of bryostatins. plos.orgnih.gov The selective activation of these pathways is crucial, as different PKC isoforms can mediate distinct, and sometimes opposing, cellular responses.

| PKC Isoform Class | Effect of this compound | Observed Evidence |

|---|---|---|

| Conventional (e.g., PKCα) | Strong Activation | Dose-dependent phosphorylation and rapid translocation to the cell membrane. aacrjournals.org |

| Novel (e.g., PKCδ) | Moderate Activation | Moderate induction of phosphorylation. aacrjournals.org |

| Atypical (e.g., PKCζ/λ) | No Activation | Phosphorylation levels remain unaffected. aacrjournals.org |

The activation of PKC by this compound stems from its ability to function as a mimic of diacylglycerol (DAG), the endogenous activator of most PKC isoforms. nih.govalzdiscovery.org Bryostatins bind to the C1 domain, a cysteine-rich region within the regulatory domain of conventional and novel PKCs. aacrjournals.orgnih.gov This C1 domain is the binding site for both DAG and phorbol (B1677699) esters. molbiolcell.org

The C1 domain itself is composed of two tandem repeats, C1a and C1b, which can exhibit differential binding affinities for various ligands. aacrjournals.org Studies on PKCα have suggested that this compound preferentially acts through the C1b domain. aacrjournals.org The interaction of this compound with the C1 domain anchors the PKC enzyme to the plasma membrane, leading to a conformational change that relieves autoinhibition and activates the kinase. nih.gov Computational docking studies have shown that bryostatins can interact with key residues within the C1 domain's binding cleft. nih.govresearchgate.net

The interaction of this compound with PKC is characterized by a biphasic temporal effect: an initial, acute activation followed by a chronic downregulation of the enzyme. frontiersin.orgnih.gov Upon initial exposure, this compound binding leads to the rapid activation and translocation of PKC isoforms to cellular membranes. aacrjournals.orgfrontiersin.org This immediate activation triggers downstream signaling events.

However, prolonged exposure to bryostatins, including this compound, leads to the downregulation of certain PKC isoforms. aacrjournals.orgnih.gov This downregulation is a consequence of the activated PKC becoming susceptible to proteasomal degradation. frontiersin.orgnih.gov For instance, long-term treatment with this compound has been shown to induce the downregulation of conventional and novel PKC isoforms. aacrjournals.org This dual activity—acute activation followed by chronic downregulation—underlies the complex and sometimes paradoxical biological effects observed with bryostatin treatment. alzdiscovery.orgnih.gov

Binding Site Analysis: Diacylglycerol (DAG) Mimicry by this compound

Downstream Signaling Pathway Modulation by this compound

The activation of PKC by this compound initiates a signaling cascade that affects numerous downstream pathways, ultimately influencing cellular fate. These pathways involve a complex interplay of phosphorylation events and the regulation of key proteins involved in processes such as apoptosis.

Once activated, PKC isoforms phosphorylate a wide array of substrate proteins on their serine and threonine residues, thereby altering their activity, localization, and stability. frontiersin.org Bryostatin-induced PKC activation has been shown to lead to the phosphorylation of various cellular proteins. For example, treatment of HL-60 cells with bryostatin stimulates the phosphorylation of the transferrin receptor and several cytoplasmic proteins. nih.gov

A key downstream pathway influenced by PKC is the mitogen-activated protein kinase (MAPK) cascade. frontiersin.orgresearchgate.net Activation of the MAPK/ERK pathway has been implicated in bryostatin-induced cellular differentiation. researchgate.netnih.gov Furthermore, bryostatins can influence the phosphorylation status of proteins involved in cell survival and apoptosis, such as members of the Bcl-2 family. aacrjournals.org For instance, the phosphorylation of Bcl-2 has been observed following bryostatin treatment, which can alter its function and susceptibility to degradation. sigmaaldrich.com

This compound has been shown to induce apoptosis in certain cancer cell lines, such as acute monocytic leukemia cells. researchgate.netnih.gov This pro-apoptotic activity is mediated through the activation of specific signaling cascades. One of the key mechanisms involves the upregulation of pro-apoptotic proteins and the activation of caspases, the executive enzymes of apoptosis. researchgate.netnih.gov

In U937 acute monocytic leukemia cells, this compound treatment leads to an increase in the expression of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis). researchgate.netnih.gov This is accompanied by an increase in the levels of other pro-apoptotic Bcl-2 family members like Bak and Bax, and a decrease in the anti-apoptotic protein Bcl-XL. researchgate.netnih.gov The activation of this intrinsic, or mitochondrial, pathway of apoptosis is further evidenced by a decrease in the mitochondrial membrane potential. researchgate.net

Ultimately, these events converge on the activation of the caspase cascade. This compound has been shown to significantly increase the expression of cleaved (active) caspase-9 and caspase-3. researchgate.netnih.gov Caspase-9 is an initiator caspase in the intrinsic pathway, and its activation leads to the subsequent cleavage and activation of effector caspases like caspase-3, which then dismantle the cell. researchgate.net The pro-apoptotic effects of this compound can be inhibited by blocking caspase-9 activity, confirming the crucial role of this pathway. researchgate.net Additionally, bryostatins can promote apoptosis through the extrinsic pathway by increasing the production of tumor necrosis factor-alpha (TNF-α), which in turn activates its receptor and downstream caspases. aacrjournals.orgnih.govaacrjournals.org

Modulation of MAPK and other Kinase Pathways (e.g., MAPK11, AMPK)

This compound, through its activation of Protein Kinase C (PKC), initiates a cascade of downstream signaling events that include the modulation of the Mitogen-Activated Protein Kinase (MAPK) and AMP-activated protein kinase (AMPK) pathways. These pathways are crucial regulators of a wide array of cellular processes.

Research has demonstrated that bryostatins can activate the MAPK pathway. ashpublications.org For instance, bryostatin-1 (B1241195) has been shown to induce the phosphorylation and activation of MAPK in chronic lymphocytic leukemia (CLL) cells within minutes of treatment. ashpublications.org This activation is a critical step for some of the biological effects of bryostatins, such as the induction of differentiation in certain cancer cells. ashpublications.org Specifically, studies have highlighted the upregulation of MAPK11 (p38β), a member of the p38 MAPK family, in exhausted CD8+ T cells following treatment with bryostatin-1. frontiersin.org This upregulation was associated with enhanced T cell proliferation and cytokine production. frontiersin.org The p38 MAPK pathway, located downstream of PKC, is known to be involved in regulating T cell proliferation, apoptosis, and the expression of cytokines. ashpublications.orgfrontiersin.org

In addition to the MAPK pathway, bryostatins have been found to modulate the AMPK pathway. Studies on latent HIV-1 infection have revealed that bryostatin can reactivate the virus through a mechanism that involves the novel PKC (nPKC) isoforms and the stress-induced AMPK. plos.orgnih.gov The use of an AMPK inhibitor was shown to partially reduce the viral reactivation effect of bryostatin, indicating a role for AMPK signaling in this process. plos.orgnih.gov

KEGG pathway analysis in acute monocytic leukemia cells treated with this compound has shown significant enrichment in several signaling pathways, including the MAPK signaling pathway. researchgate.net This further supports the role of MAPK modulation in the cellular effects of this compound. researchgate.net The activation of these kinase cascades is a key mechanism through which this compound exerts its diverse biological activities. The interplay between PKC activation and the subsequent modulation of MAPK and AMPK pathways underscores the complexity of bryostatin's mechanism of action.

Impact on Transcription Factors and Gene Expression (e.g., NF-κB, NF-AT, AP1)

The activation of kinase pathways by this compound ultimately leads to the modulation of various transcription factors, which in turn regulate the expression of a multitude of genes. Among the key transcription factors affected are Nuclear Factor-kappa B (NF-κB), Nuclear Factor of Activated T-cells (NF-AT), and Activator Protein-1 (AP-1).

Bryostatins are known to activate the NF-κB signaling pathway. nih.gov This activation is often mediated through PKC. nih.gov For example, in the context of HIV-1 latency, bryostatin has been shown to stimulate the transcription of the HIV-1 long terminal repeat (LTR) by activating NF-κB. nih.gov This process involves the degradation of the IκBα subunit, which allows the NF-κB dimer to translocate to the nucleus and initiate gene transcription. nih.gov Studies have demonstrated that bryostatin treatment can lead to an increase in NF-κB-dependent luciferase reporter activity, an effect that can be nullified by NF-κB inhibitors. nih.gov Furthermore, bryostatin-1 has been shown to enhance the binding of NF-κB to its motif in the promoter region of the IFN-γR2 gene. aai.org

The AP-1 transcription factor is another target of bryostatin-mediated signaling. Bryostatin 1 has been shown to be a potent stimulus for AP-1 promoter activity. atsjournals.org The activation of PKC by bryostatins can lead to downstream effects on transcription factors like AP-1, which can then associate with promoter regions of target genes to stimulate transcription. scbt.com

While the direct impact of this compound on NF-AT is less specifically detailed in the provided results, the activation of PKC is a known upstream event for NF-AT activation in some cellular contexts. Given that bryostatins activate PKC, it is plausible that they also influence NF-AT-dependent gene expression. plos.orgnih.gov

The collective modulation of these transcription factors by this compound results in broad changes in gene expression, contributing to its diverse biological effects, from immune modulation to the reactivation of latent viruses. nih.govresearchgate.netplos.org

Identification and Functional Characterization of Secondary Molecular Targets of Bryostatins (e.g., Munc-13, TLR-4)

While Protein Kinase C (PKC) is considered the primary target of bryostatins, research has identified other molecules that are directly or indirectly affected by these compounds. These secondary targets contribute to the broad spectrum of bryostatin's biological activities.

Munc-13: Munc13-1, a protein essential for the priming of synaptic vesicles, has been identified as a direct molecular target of bryostatin 1. nih.govnih.gov Bryostatin 1 binds with high affinity to both the isolated C1 domain of Munc13-1 (Ki = 8.07 ± 0.90 nM) and the full-length Munc13-1 protein (Ki = 0.45 ± 0.04 nM). nih.govnih.gov This interaction is functionally significant, as bryostatin 1 induces the translocation of Munc13-1 from the cytosol to the plasma membrane in intact cells, which is a key step in its activation. nih.govnih.govmedchemexpress.com This effect is similar to that of phorbol esters, another class of Munc13-1 activators. nih.govnih.gov The interaction is specific to the C1 domain, as a mutant Munc13-1 insensitive to phorbol esters is also unaffected by bryostatin 1. nih.govnih.gov Furthermore, bryostatin 1 has been shown to upregulate the expression of Munc13-1 after prolonged incubation. nih.govnih.gov The effects of bryostatin 1 extend to other members of the Munc13 family, such as ubMunc13-2 and bMunc13-2. nih.govnih.gov

Toll-like Receptor 4 (TLR-4): Recent studies have indicated that bryostatin 1 can act as a ligand for Toll-like receptor 4 (TLR-4). frontiersin.orgresearchgate.net This interaction suggests that bryostatins can modulate the immune system through pathways independent of PKC. medchemexpress.com Specifically, bryostatin 1 is suggested to engage the MyD88-independent pathway of TLR4 signaling, which can lead to an anti-inflammatory environment by promoting the differentiation of T-helper lymphocytes into a Th2 phenotype. medchemexpress.com KEGG pathway analysis of cells treated with this compound has also implicated the Toll-like receptor signaling pathway as being significantly enriched, further supporting a role for TLRs in the actions of bryostatins. researchgate.net

The identification of these secondary targets expands our understanding of the molecular mechanisms underlying the diverse effects of bryostatins, including their neuroprotective and immunomodulatory properties.

Mechanisms of Receptor Regulation and Desensitization Induced by this compound (e.g., CXCR4)

This compound has been shown to potently regulate the function of certain cell surface receptors, not by acting as a direct antagonist, but by inducing their desensitization and down-regulation. A key example of this is its effect on the CXCR4 receptor.

The chemokine receptor CXCR4, along with its ligand SDF-1, plays a significant role in various physiological and pathological processes, including cancer cell metastasis. aacrjournals.orgnih.gov this compound has been found to be a potent inhibitor of SDF-1-induced chemotaxis in cancer cells. aacrjournals.orgnih.gov However, this inhibition is not due to this compound blocking the binding of SDF-1 to CXCR4 or the subsequent G-protein activation. aacrjournals.org

Instead, the inhibitory effect of this compound is attributed to its ability to induce the desensitization and down-regulation of CXCR4 from the cell surface. aacrjournals.orgnih.gov Treatment with this compound leads to a reduced calcium response upon subsequent stimulation with SDF-1, a hallmark of receptor desensitization. aacrjournals.org The IC50 value for this compound in inhibiting SDF-1-induced calcium signaling was determined to be 17.9 nmol/L. aacrjournals.org

This desensitization and subsequent internalization of the CXCR4 receptor are mediated primarily through the activation of conventional PKC isoforms by this compound. aacrjournals.org The effects of this compound on CXCR4 are also reversible. aacrjournals.orgresearchgate.net This mechanism of action, inducing receptor desensitization rather than direct antagonism, distinguishes this compound as a modulator of CXCR4 signaling. aacrjournals.orgnih.gov While this compound potently affects CXCR4, it only partially desensitizes other receptors like the δ-opioid receptor and the CCR5 chemokine receptor, even at higher concentrations, indicating a degree of selectivity in its action. aacrjournals.org

Preclinical Pharmacological Activities and Cellular Responses of Bryostatin 5

Modulation of Cellular Proliferation and Differentiation by Bryostatin (B1237437) 5

Bryostatin 5 exhibits a dual capacity to inhibit the growth of malignant cells while promoting their differentiation into more mature, less aggressive phenotypes. This modulation of fundamental cellular behaviors underscores its potential as an antineoplastic agent.

Inhibition of Malignant Cell Growth in Preclinical in vitro and in vivo Models

Preclinical investigations have consistently shown that this compound can impede the proliferation of various cancer cell lines. In vitro studies on acute monocytic leukemia cells, including the U937 cell line and primary patient samples, revealed that this compound inhibits growth in a manner dependent on both dose and duration of exposure. nih.govresearchgate.net This anti-proliferative effect is not limited to leukemia; this compound has also been shown to inhibit the growth of murine melanoma K1735-M2 cells. aacrjournals.org

The anti-proliferative properties of this compound extend to in vivo models. Studies have demonstrated its ability to counteract the growth-promoting effects of hematopoietic growth factors on acute myeloid leukemia (AML) cells. nih.gov In clonogenic assays using methylcellulose, this compound not only had an anti-proliferative effect on its own but also antagonized the increase in cell numbers induced by growth factors. nih.gov Furthermore, research comparing this compound with other bryostatins, such as Bryostatin 1 and 8, found that all three induced equivalent inhibition of melanoma growth in vivo. tandfonline.comtandfonline.com

The mechanism behind this growth inhibition is linked to the modulation of key signaling pathways. For instance, in MYC-induced lymphoma models, a synthetic analog of bryostatin, picolog, which shares mechanisms with bryostatins, has shown potent growth inhibition at nanomolar concentrations. oncotarget.com This suggests that the anti-proliferative effects are mediated through complex signaling cascades initiated by the compound.

Table 1: In Vitro and In Vivo Anti-Proliferative Effects of this compound

| Cell/Tumor Model | Type of Study | Key Findings |

|---|---|---|

| Acute Monocytic Leukemia Cells (U937 and primary cells) | In vitro | Dose- and time-dependent growth inhibition. nih.govresearchgate.net |

| Murine Melanoma K1735-M2 | In vitro / In vivo | Inhibition of tumor growth. aacrjournals.orgtandfonline.comtandfonline.com |

| Acute Myeloid Leukemia (AML) Cells | In vitro | Abrogated the increase in cell numbers induced by growth factors. nih.gov |

| MYC-Induced Lymphoma | In vitro / In vivo | A bryostatin analog, picolog, exhibited potent growth inhibition. oncotarget.com |

| HL60 Myeloid Leukemia Cells | In vitro | Strong inhibition of colony formation. nih.gov |

Induction of Differentiation Phenotypes in Leukemic Cell Lines by this compound

A significant aspect of this compound's activity is its ability to induce differentiation in leukemic cells, pushing them towards a more mature and less malignant state. In studies involving human acute myeloid leukemia (AML) cells, in vitro treatment with this compound led to the development of strongly adherent, macrophage-like cells. nih.govnih.gov This differentiation was evidenced by morphological changes and increased esterase activity. nih.govnih.gov

The combination of this compound with other agents, such as vitamin D3, can potentiate this differentiation effect. In AML patient samples, the combination significantly enhanced esterase activity and the expression of the differentiation marker CD14. nih.gov Interestingly, while vitamin D3 alone enhanced the loss of the stem cell marker CD34, this compound partially prevented this loss, suggesting a complex interplay in guiding the differentiation pathway. nih.gov

This compound's influence on cell surface markers is a key indicator of its differentiation-inducing capabilities. In AML cells, it has been shown to increase the expression of CD11a and CD18. nih.gov In the context of B-cell malignancies, bryostatins have been noted to induce phenotypic changes consistent with B-cell maturation, such as increased cell size and upregulation of the CD11c marker in B-cell chronic lymphocytic leukemia (B-CLL) cells. nih.gov Furthermore, in precursor B-cell acute lymphoblastic leukemia (pre-B ALL) cell lines like NALM6, bryostatin treatment has been shown to increase the surface expression of CD22, a target for immunotherapy. frontiersin.org

Table 2: Differentiation-Inducing Effects of this compound on Leukemic Cells

| Cell Line / Patient Sample | Key Differentiation Markers / Phenotypes |

|---|---|

| Human Acute Myeloid Leukemia (AML) | Macrophage-like morphology, increased esterase activity, increased CD11a and CD18 expression. nih.govnih.gov |

| AML Patient Samples | Increased esterase activity and CD14 expression (potentiated by vitamin D3). nih.gov |

| B-cell Chronic Lymphocytic Leukemia (B-CLL) | Increased cell size and CD11c expression. nih.gov |

| Precursor B-cell Acute Lymphoblastic Leukemia (NALM6) | Increased surface expression of CD22. frontiersin.org |

Induction of Apoptosis and Programmed Cell Death by this compound

This compound is a potent inducer of apoptosis, or programmed cell death, in malignant cells. This is a critical mechanism for its anticancer activity and involves the orchestration of multiple cellular pathways, from mitochondrial signaling to the activation of executioner enzymes.

Mechanisms Involving Mitochondrial Membrane Potential Alterations

A key event in the apoptotic process initiated by this compound is the disruption of the mitochondrial membrane potential (MMP). nih.govresearchgate.net Studies on U937 acute monocytic leukemia cells have demonstrated that treatment with this compound leads to a significant decrease in MMP. nih.govresearchgate.net This loss of mitochondrial integrity is a crucial step that precedes the activation of downstream apoptotic machinery. The alteration of the mitochondrial membrane can lead to the release of pro-apoptotic factors into the cytoplasm, signaling the cell to initiate self-destruction. Research on the related compound Bryostatin 1 has also highlighted that changes in the lipid composition of mitochondria can create conditions for an altered proton gradient and transmembrane potential, ultimately leading to apoptosis. nih.gov

Activation of Caspase Pathways and Apoptotic Body Formation by this compound

Following the disruption of the mitochondrial pathway, this compound triggers the activation of caspases, a family of proteases that execute the apoptotic program. In U937 cells, treatment with this compound leads to a significant increase in the levels of cleaved caspase-9 and cleaved caspase-3. nih.govresearchgate.net Caspase-9 is an initiator caspase, often activated following the release of cytochrome c from the mitochondria, while caspase-3 is a key executioner caspase responsible for cleaving various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

The activation of these caspases culminates in distinct morphological changes characteristic of apoptosis. Transmission electron microscopy of this compound-treated U937 cells has revealed classic apoptotic features, including chromatin condensation, karyopyknosis (nuclear shrinkage), and the formation of crescents and apoptotic bodies. nih.govresearchgate.net Apoptotic bodies are membrane-bound vesicles containing cellular debris that are subsequently cleared by phagocytic cells, preventing an inflammatory response.

Regulation of Pro- and Anti-Apoptotic Protein Expression (e.g., PUMA, Bcl-XL, Bak, Bax, Bcl-2, Mcl-1, TNF-α)

The commitment to apoptosis is tightly regulated by the balance between pro- and anti-apoptotic proteins, many of which belong to the Bcl-2 family. This compound has been shown to modulate the expression of several of these key regulators.

A significant finding is the upregulation of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis) in response to this compound treatment in acute monocytic leukemia cells. nih.govresearchgate.net PUMA is a BH3-only protein that can directly activate the pro-apoptotic proteins Bax and Bak. mdpi.comnih.gov Indeed, studies have shown that this compound significantly increases the expression of both Bak and Bax. nih.govresearchgate.net

Concurrently, this compound has been observed to decrease the expression of the anti-apoptotic protein Bcl-XL. nih.govresearchgate.net The downregulation of anti-apoptotic proteins like Bcl-XL, coupled with the upregulation of pro-apoptotic members like PUMA, Bak, and Bax, shifts the cellular balance in favor of apoptosis.

The role of other Bcl-2 family members has also been investigated. While some studies on related bryostatins have shown an upregulation of the anti-apoptotic protein Mcl-1 in certain contexts, contributing to cell survival and differentiation nih.gov, co-administration of agents like flavopiridol (B1662207) with bryostatin 1 can lead to a marked reduction in Mcl-1 expression, enhancing apoptosis. aacrjournals.org Similarly, the phosphorylation status of Bcl-2 can be altered by bryostatins, which can have either pro- or anti-apoptotic consequences depending on the cellular context. aacrjournals.orgaacrjournals.org

Furthermore, bryostatins can induce the expression and release of TNF-α (Tumor Necrosis Factor-alpha), an inflammatory cytokine that can also trigger the extrinsic apoptotic pathway. aacrjournals.orgaacrjournals.org

Table 3: Regulation of Apoptotic Proteins by this compound

| Protein | Family/Function | Effect of this compound | Cell Line/Model |

|---|---|---|---|

| PUMA | Pro-apoptotic (BH3-only) | Increased expression. nih.govresearchgate.net | Acute Monocytic Leukemia (U937) |

| Bak | Pro-apoptotic | Increased expression. nih.govresearchgate.net | Acute Monocytic Leukemia (U937) |

| Bax | Pro-apoptotic | Increased expression. nih.govresearchgate.net | Acute Monocytic Leukemia (U937) |

| Bcl-XL | Anti-apoptotic | Decreased expression. nih.govresearchgate.net | Acute Monocytic Leukemia (U937) |

| Bcl-2 | Anti-apoptotic | Phosphorylation altered by bryostatins. aacrjournals.orgnih.gov | Various Leukemia and Lymphoma |

| Mcl-1 | Anti-apoptotic | Upregulation in some contexts, downregulation with co-treatments. nih.govaacrjournals.org | B-CLL, Myeloid Leukemia |

| TNF-α | Pro-apoptotic cytokine | Induced expression and release. aacrjournals.orgaacrjournals.org | Myeloid Leukemia (U937) |

Immunomodulatory Effects and Anti-Inflammatory Activities in Preclinical Settings

This compound, a member of the bryostatin family of macrolide lactones, has demonstrated notable immunomodulatory and anti-inflammatory activities in various preclinical models. These effects are largely attributed to its potent modulation of protein kinase C (PKC) isozymes, which are key regulators of immune cell function and inflammatory pathways. tandfonline.comtandfonline.com

Preclinical research highlights the capacity of bryostatins, including this compound, to stimulate and enhance the activity of various immune cells. tandfonline.comtandfonline.com Studies have shown that bryostatins can induce the expansion of tumor-specific lymphocyte populations. tandfonline.comtandfonline.com This is particularly relevant for cytotoxic CD8+ T cells, which are crucial for eliminating cancerous and virally infected cells. nih.gov Bryostatin-1 (B1241195), a closely related analog, has been shown to enhance the proliferation and functionality of exhausted CD8+ T cells by upregulating MAP Kinase 11. nih.govfrontiersin.org It promotes T cell proliferation and upregulates the IL-2 receptor, which is dependent on PKC activation. nih.gov Furthermore, in vitro studies have demonstrated that this compound, along with Bryostatins 1 and 2, can induce histamine (B1213489) secretion from peripheral blood basophils, indicating a direct effect on this leukocyte population. ashpublications.org This suggests a broad-spectrum activity on different lymphocyte populations, contributing to a heightened immune response. tandfonline.comnih.gov

Table 1: Effects of Bryostatin Analogs on Immune Cell Populations in Preclinical Studies

| Cell Type | Bryostatin Analog | Observed Effect | Reference |

|---|---|---|---|

| CD8+ T cells | Bryostatin-1 | Enhanced proliferation and functionality of exhausted cells. | nih.govfrontiersin.org |

| Lymphocytes | Bryostatins | Induction of expansion of tumor-specific populations. | tandfonline.comtandfonline.com |

| Basophils | This compound | Induced histamine secretion. | ashpublications.org |

| T cells | Bryostatin-1 | Promoted proliferation and IL-2 receptor upregulation. | nih.gov |

A significant aspect of the immunomodulatory activity of bryostatins is their ability to influence the production and release of cytokines and chemokines. tandfonline.comtandfonline.com Bryostatins have been shown to induce the release of various cytokines in preclinical models. tandfonline.comtandfonline.com For instance, Bryostatin-1 has been reported to induce the production of proinflammatory cytokines such as IL-6 and TNF-α. frontiersin.org In human monocytes, subnanomolar concentrations of Bryostatin-1 can trigger the secretion of IL-1, IL-6, IL-8, and TNF-α. aai.org Conversely, in certain contexts, bryostatins can promote an anti-inflammatory profile. For example, Bryostatin-1 has been shown to enhance the secretion of the anti-inflammatory cytokine IL-10 while inhibiting the production of proinflammatory cytokines like IL-6 and IL-12 in dendritic cells and macrophages. biorxiv.orgfrontiersin.orgnih.gov This dual functionality—promoting inflammation in some settings and suppressing it in others—highlights the complex and context-dependent immunomodulatory role of bryostatins. frontiersin.orgaai.orgbiorxiv.orgfrontiersin.orgnih.gov

Table 2: Preclinical Effects of Bryostatin Analogs on Cytokine Release

| Cytokine | Bryostatin Analog | Cell Type/Model | Effect | Reference |

|---|---|---|---|---|

| IL-1, IL-6, IL-8, TNF-α | Bryostatin-1 | Human Monocytes | Induction of secretion. | aai.org |

| IL-6, TNF-α | Bryostatin-1 | In vivo models | Increased plasma levels. | frontiersin.org |

| IL-12, IL-6 | Bryostatin-1 | Dendritic Cells, Macrophages | Inhibition of production. | biorxiv.orgfrontiersin.org |

| IL-10 | Bryostatin-1 | Dendritic Cells, Macrophages | Increased secretion. | frontiersin.orgnih.gov |

| IFN-γ | Bryostatin-1 (with IL-2) | Human T Cells | Synergistic induction of expression. | aai.org |

Enhancement of Immune Cell Activation and Function (e.g., CD8+ T cells, lymphocyte populations)

Neurobiological Activities and Mechanisms of this compound in Preclinical Models

This compound and its analogs have emerged as promising agents in preclinical models of various neurological disorders due to their profound effects on cognitive function, neuroprotection, and synaptic plasticity. frontiersin.orgsynaptogen.compnas.org These neurobiological activities are primarily mediated through the activation of protein kinase C (PKC), particularly the ε and α isozymes. frontiersin.orgalzdiscovery.orgnih.gov

Preclinical studies have consistently demonstrated the ability of bryostatins to enhance cognitive functions. pnas.orgmdpi.comfraxa.org Administration of bryostatins has been shown to improve spatial learning and memory in various animal models, including rats, mice, and rabbits. mdpi.compnas.org For instance, Bryostatin-1 has been found to enhance rat spatial maze learning. pnas.org It has also shown efficacy in improving learning and memory in the Morris water maze test in a mouse model of Fragile X syndrome. fraxa.org Furthermore, both long-term and short-course administration of Bryostatin-1 have demonstrated protective effects and improved cognitive function in mouse models of Alzheimer's disease. frontiersin.org These cognitive enhancements are linked to the activation of PKC, which plays a crucial role in learning and memory processes. alzdiscovery.org

Bryostatins have exhibited significant neuroprotective effects in preclinical models of ischemic injury and neurodegenerative diseases like Alzheimer's. frontiersin.orgfrontiersin.orgalzdiscovery.orgnih.gov In models of ischemic stroke, bryostatin administration has been shown to reduce brain injury, decrease lesion volume, and improve functional outcomes. pnas.orgnih.govresearchgate.netahajournals.org It has been demonstrated to protect against both necrotic and apoptotic cell death in neurons following ischemic brain injury. frontiersin.org In the context of Alzheimer's disease, preclinical studies indicate that bryostatins can prevent synaptic loss and inhibit the accumulation of amyloid-β. frontiersin.orgsynaptogen.com This neuroprotective activity is attributed to the modulation of PKC isozymes, which can reduce toxic PKCα levels and increase the neuroprotective isozyme PKCε. frontiersin.org

A key mechanism underlying the cognitive and neuroprotective benefits of bryostatins is their ability to promote synaptogenesis, the formation of new synapses. frontiersin.orgpnas.orgalzdiscovery.orgnih.gov Preclinical research has shown that bryostatins can induce the growth of mature synapses. synaptogen.com Studies in animal models of Alzheimer's disease and Fragile X syndrome have demonstrated that bryostatin treatment can reverse synaptic loss. fraxa.orgnih.govfraxa.org Specifically, Bryostatin-1 has been shown to increase synaptic density in cortical cultures through a PKC-dependent mechanism. nih.govresearchgate.netescholarship.org This promotion of synaptogenesis is thought to be a critical factor in the restoration of cognitive function observed in various preclinical models. frontiersin.orgpnas.orgfraxa.org While it promotes the formation of new synapses, it has also been observed to decrease dendritic spine density, a phenomenon suggested to improve the signal-to-noise ratio in neural circuits. alzdiscovery.orgnih.govresearchgate.netescholarship.org

Table 3: Preclinical Neurobiological Effects of Bryostatin Analogs

| Activity | Bryostatin Analog | Model | Key Findings | Reference |

|---|---|---|---|---|

| Cognitive Enhancement | Bryostatin-1 | Rat spatial maze, Fragile X mice | Enhanced spatial learning and memory. | fraxa.orgpnas.org |

| Neuroprotection | Bryostatin-1 | Ischemic stroke models, Alzheimer's mice | Reduced brain injury, prevented synaptic loss, inhibited amyloid-β accumulation. | frontiersin.orgfrontiersin.orgnih.gov |

| Synaptogenesis | Bryostatin-1 | Cortical cultures, Alzheimer's models | Increased synaptic density, reversed synaptic loss. | nih.govnih.govresearchgate.netescholarship.org |

Neuroprotective Potential in Models of Ischemic Injury and Neurodegeneration

Antiviral Mechanisms and Latency Reversal in Preclinical Studies

This compound, a potent marine-derived macrolide, has been the subject of significant preclinical investigation for its antiviral properties, particularly in the context of the Human Immunodeficiency Virus (HIV). The research highlights its dual ability to inhibit acute viral infection and to reactivate dormant, or latent, viral reservoirs, which are a major obstacle to curing HIV.

Preclinical studies have revealed that bryostatins exhibit antiviral activity against different strains of HIV, including R5- and X4-tropic viruses. tandfonline.comtandfonline.comnih.govresearchgate.net This inhibitory action occurs in a receptor-independent manner. nih.govresearchgate.netresearchgate.net While part of its mechanism involves a temporary reduction in the expression of the CD4 and CXCR4 receptors on the cell surface, which HIV uses for entry, its sustained antiviral effect suggests other mechanisms are also at play. nih.gov Investigations using vesicular stomatitis virus (VSV) pseudotyped HIV-1 confirmed that bryostatin can inhibit HIV-1 replication independent of viral receptors. nih.govresearchgate.net This suggests that bryostatin may confer antiviral activity by modulating the host cell's innate defense systems or other cellular processes involved in viral replication. nih.gov

A significant focus of preclinical research has been on the ability of bryostatins to "shock" latent HIV out of its dormant state within cellular reservoirs, a key strategy for HIV eradication known as "shock and kill". frontiersin.org Bryostatins are potent activators of Protein Kinase C (PKC), a family of enzymes that plays a crucial role in cell signaling. tandfonline.comtandfonline.comoup.com

At low nanomolar concentrations, bryostatin robustly reactivates latent HIV-1 in both monocytic and lymphocytic cell lines. tandfonline.comtandfonline.comnih.govresearchgate.net This reactivation is primarily mediated through the activation of specific PKC isoforms, namely PKC-α and PKC-δ. nih.govresearchgate.netmdpi.com The activation of these PKC isoforms leads to the stimulation of the transcription factor NF-κB, which binds to the HIV promoter region (the Long Terminal Repeat) and initiates viral gene expression. frontiersin.orgoup.comnih.gov The essential role of PKC in this process was demonstrated in studies where PKC inhibitors, such as rottlerin (B1679580) and GF109203X, abrogated the latency-reversing effects of bryostatin. tandfonline.comtandfonline.comnih.govresearchgate.net

In addition to the PKC pathway, research indicates that AMP-activated protein kinase (AMPK) signaling is also involved in the bryostatin-mediated reactivation of latent HIV. nih.govresearchgate.netfrontiersin.org The use of an AMPK inhibitor, known as compound C, was found to partially reduce the viral reactivation effect of bryostatin, confirming the involvement of this stress-induced metabolic pathway. researchgate.net

Table 1: Key Signaling Pathways in Bryostatin-Mediated HIV Latency Reversal

| Signaling Molecule/Pathway | Role in HIV Reactivation | Supporting Evidence |

| Protein Kinase C (PKC) | Primary mediator of latency reversal. tandfonline.comtandfonline.comoup.com | Activation of PKC-α and PKC-δ isoforms stimulates viral transcription. nih.govresearchgate.netmdpi.com |

| NF-κB | Key transcription factor. | Activated by PKC, it binds to the HIV LTR to initiate viral gene expression. frontiersin.orgoup.com |

| AMP-activated protein kinase (AMPK) | Contributory signaling pathway. nih.govresearchgate.net | Inhibition of AMPK partially reduces bryostatin's reactivation effect. researchgate.netfrontiersin.org |

Receptor-Independent Antiviral Activity

Other Preclinical Therapeutic Explorations (e.g., Diabetes, Crohn's Disease)

Beyond its antiviral applications, the immunomodulatory properties of bryostatins have prompted preclinical exploration in other disease contexts, such as chronic inflammatory conditions like Crohn's disease. nih.gov Although research in this specific area has often utilized Bryostatin-1, the findings highlight the therapeutic potential of this class of compounds.

In a preclinical model using mice genetically prone to developing spontaneous colitis (Il-10−/− mice), which mimics features of human Crohn's disease, systemic administration of Bryostatin-1 significantly ameliorated the condition. nih.govresearchgate.net The study reported that the therapeutic effect was associated with the protection of the intestinal barrier and the modulation of the local immune response. nih.gov Specifically, Bryostatin-1 treatment helped to maintain intestinal barrier integrity and restore a healthier balance between pro-inflammatory helper T cells (Th) and anti-inflammatory regulatory T cells (Treg). nih.gov The underlying mechanisms for these protective effects appear to involve the activation of the Nrf2 signaling pathway and the inhibition of STAT3/4 signaling. nih.gov These findings suggest a potential therapeutic role for bryostatins in managing human Crohn's disease. nih.gov

Table 2: Preclinical Findings of Bryostatin in an Experimental Model of Colitis

| Model | Key Findings | Associated Mechanisms |

| Il-10-/- Mice with Spontaneous Colitis | Ameliorated colitis. nih.govresearchgate.net | Maintained intestinal barrier integrity. nih.gov |

| Limited immune dysfunction. nih.gov | ||

| Restored balance of Helper T cells and Regulatory T cells. nih.gov | ||

| Activation of Nrf2 signaling. nih.gov | ||

| Inhibition of STAT3/4 signaling. nih.gov |

Structure Activity Relationships Sar and Analog Design for Bryostatin 5

Elucidation of Key Pharmacophoric Features Governing Bryostatin (B1237437) Biological Activity

The biological activity of bryostatins is intrinsically linked to their ability to bind to and modulate the activity of PKC isoforms. acs.orgeurekaselect.com A widely accepted pharmacophore model suggests that specific oxygen-containing functional groups within the bryostatin scaffold are crucial for this interaction. pnas.orgucla.edupnas.org This model, which draws parallels to the endogenous PKC activator diacylglycerol (DAG) and the tumor-promoting phorbol (B1677699) esters, identifies three key recognition elements: the C1 carbonyl, the C19 hydroxyl, and the C26 hydroxyl groups. pnas.orgucla.edu These groups are thought to mimic the functionalities of DAG and phorbol esters, enabling competitive binding to the C1 domain of PKC. acs.orgpnas.org

The A and B rings of the bryostatin macrocycle are hypothesized to act as a spacer domain, orienting the critical C1, C19, and C26 functionalities in a spatially favorable conformation for PKC binding. pnas.orgucla.edu This hypothesis is supported by structure-activity relationship (SAR) studies on various natural bryostatins and their synthetic analogs. pnas.orgtandfonline.com For instance, modifications to the C26 hydroxyl group, such as acetylation, can significantly diminish binding affinity, highlighting its importance in the pharmacophore. google.com Conversely, certain modifications, like the replacement of the C19 hydroxyl with a lactone oxygen in bryostatin 3, are well-tolerated as the lactone can still act as a hydrogen-bond acceptor, preserving the key interaction. pnas.org The lipophilic character of the spacer domain is also considered important, potentially influencing membrane association and intracellular trafficking. pnas.orgpnas.org

Design and Synthesis of Simplified Bryostatin Analogs (Bryologs)

The limited natural abundance of bryostatins, including Bryostatin 5, has been a major impediment to their clinical development. stanford.edunih.gov This scarcity has spurred extensive research into the design and synthesis of simplified, yet biologically active, analogs, termed "bryologs." nih.govnatap.org The overarching goal is to create molecules that retain or even surpass the therapeutic efficacy of the natural products while being more synthetically accessible. stanford.edunatap.org

Rational Design Strategies for Enhanced Potency and Selectivity

The design of bryologs is heavily guided by the pharmacophore model. pnas.orgpnas.orgnih.gov The primary strategy involves retaining the key recognition domain (the C1, C19, and C26 functionalities) while systematically simplifying the spacer domain (the A and B rings). ucla.edupnas.orgnih.gov This "function-oriented synthesis" approach aims to reduce the synthetic complexity without compromising biological activity. nih.govnatap.org

One successful strategy has been the replacement of the natural tetrahydropyran (B127337) B-ring with a dioxane substructure. pnas.orgpnas.orgnih.gov This modification simplifies the synthesis while maintaining potent PKC binding. pnas.orgnih.gov Further simplifications have included the design of analogs lacking the A-ring entirely or featuring highly simplified spacer domains, such as salicylates. acs.orgresearchgate.net These minimalist designs have yielded potent analogs, demonstrating that the core pharmacophoric elements are indeed the primary determinants of activity. acs.org

Efforts to enhance potency and selectivity have also focused on subtle modifications to the analog structure. For example, the introduction of a gem-dimethyl group at the C8 position has been shown to enhance the potency of certain analogs. pnas.orgnih.gov Furthermore, modifications at the C7 and C13 positions have been explored as handles to modulate biological activity and PKC isoform selectivity. pnas.orgnih.govnih.gov The development of bryologs with picomolar potency, such as "picolog," underscores the success of these rational design strategies. eurekaselect.comoncotarget.comnih.govresearchgate.net

Table 1: PKC Affinity of Selected Bryostatin Analogs

| Compound | Description | PKC Ki (nM) |

| Bryostatin 1 | Natural Product | 1.3 - 188 |

| Analog 1 | Dioxane B-ring analog | 3 |

| Analog 4 | C7-OH, C8-gem-dimethyl analog | 19 |

| Analog 5 | C7-OAc, C8-gem-dimethyl analog | 2.0 |

| Analog 6 | C7-deoxy, C8-gem-dimethyl analog | 1.4 |

| Analog 13 | C13-fluoro analog | 14.2 |

| WN-1 | seco-B-ring analog | 16.1 |

| Picolog | Potent simplified analog | 0.25 |

Synthetic Methodologies for Analog Development

The synthesis of bryologs has necessitated the development of innovative and efficient chemical strategies. Key methodologies include:

Convergent Synthesis: This approach involves the independent synthesis of key fragments of the molecule, which are then coupled together in the later stages of the synthesis. pnas.orgstanford.edu For bryologs, this typically involves the synthesis of a "recognition domain" fragment and a "spacer domain" fragment, which are then joined. ucla.edustanford.edu This strategy is highly modular and allows for the rapid generation of diverse analogs by simply varying the fragments used. pnas.orgstanford.edu

Prins-Macrocyclization: This powerful reaction has been instrumental in the construction of the tetrahydropyran B-ring found in many bryologs. stanford.edunatap.orgnih.gov The Prins reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. natap.org In the context of bryolog synthesis, an intramolecular Prins reaction is used to form the macrocycle, often in a highly stereocontrolled manner. nih.govnatap.orgpnas.orgnih.gov This method has proven to be highly efficient and has enabled the synthesis of a large library of bryologs. stanford.edupnas.orgnih.gov

Fragment Coupling: The union of the recognition and spacer domain fragments is a critical step in the convergent synthesis of bryologs. stanford.edu Esterification reactions, such as the Yamaguchi esterification, are commonly employed for this purpose. pnas.orgnatap.orgresearchgate.net This is often followed by a macrocyclization step to form the final ring structure. ucla.edupnas.org

Asymmetric Approaches: To control the stereochemistry of the newly formed chiral centers during the synthesis, asymmetric methods are employed. slideshare.netslideshare.net These can include the use of chiral catalysts, chiral auxiliaries, or chiral starting materials from the "chiral pool." slideshare.net Asymmetric dihydroxylation and asymmetric allylation are examples of reactions that have been used to set key stereocenters in the synthesis of bryostatin analogs. researchgate.net

Modulation of PKC Isoform Selectivity through Analog Modification

A significant advantage of synthetic bryologs is the ability to fine-tune their biological activity, including their selectivity for different PKC isoforms. stanford.edu The various PKC isoforms have distinct, and sometimes opposing, cellular functions, making isoform-selective modulation a highly desirable goal for therapeutic development. pnas.orgnih.gov

SAR studies have revealed that modifications to the A-ring and B-ring of the bryostatin scaffold can influence PKC isoform selectivity. tandfonline.com For instance, the synthesis of B-ring analogs lacking the A-ring has demonstrated that a B-ring ester can influence the selective activation of PKC isozymes. tandfonline.com Furthermore, modifications at the C7 position have been shown to affect functional selectivity for PKC isoforms. pnas.orgnih.gov For example, a C7-OH analog (analog 4) displayed functional selectivity for the novel PKCδ isoform over the conventional PKCβ1 isoform. pnas.orgnih.gov In contrast, the corresponding C7-OAc (analog 5) and C7-deoxy (analog 6) analogs were able to activate PKCβ1, albeit to a lesser extent than bryostatin 1. pnas.orgnih.gov These findings indicate that the A-ring functionality plays a crucial role in modulating the activity of these agents towards conventional PKC isoforms. pnas.orgnih.gov The ability to synthetically manipulate the structure of bryologs to achieve differential PKC isoform activation opens up the possibility of developing tailored therapeutics for a range of diseases, from cancer to neurodegenerative disorders. stanford.edubiorxiv.org

Advanced Methodologies in Bryostatin 5 Research

In Vitro Cellular and Biochemical Assay Systems

Cell Proliferation and Viability Assays (e.g., U937 cells, primary acute monocytic leukemia cells, murine tumor cell lines)

The anti-proliferative effects of Bryostatin (B1237437) 5 are a key area of research, evaluated using various cancer cell lines. Studies have demonstrated that Bryostatin 5 can inhibit the growth of primary acute monocytic leukemia cells and the U937 human monocytic leukemia cell line in a manner that is dependent on both the dose and the duration of exposure. nih.govresearchgate.net This inhibitory effect is not limited to leukemia cells. Research on murine tumor cell lines has also shown the anti-proliferative potential of bryostatins. For instance, bryostatins have been shown to inhibit the in vitro growth of several murine tumor lines, including B16 melanoma and M5076 reticulum cell sarcoma. nih.gov The correlation between in vitro sensitivity and in vivo antitumor effects suggests a direct mechanism of action. nih.gov

The U937 cell line is a frequently used model in these assays. nih.govresearchgate.net In these cells, this compound has been shown to significantly inhibit proliferation. nih.govresearchgate.net Similarly, in primary acute monocytic leukemia cells, this compound demonstrates a notable inhibitory effect on cell growth. nih.govresearchgate.netnih.gov The antiproliferative effects have also been observed in clonogenic assays using methylcellulose, where this compound was found to counteract the proliferation of acute myeloid leukemia (AML) cells induced by growth factors. nih.gov

| Cell Line | Effect of this compound | Key Findings | Citations |

|---|---|---|---|

| U937 cells (Human Monocytic Leukemia) | Inhibition of proliferation | Dose- and time-dependent growth inhibition. | nih.govresearchgate.net |

| Primary Acute Monocytic Leukemia Cells | Inhibition of proliferation | Demonstrates anti-leukemic activity in primary patient samples. | nih.govresearchgate.netnih.gov |

| Murine Tumor Cell Lines (e.g., B16 melanoma, M5076 sarcoma) | Inhibition of proliferation | In vitro activity correlates with in vivo antitumor effects. | nih.govnih.gov |

Apoptosis Induction Assays (e.g., chromatin condensation, karyopyknosis, apoptotic body formation, mitochondrial membrane potential analysis)

This compound has been shown to be a potent inducer of apoptosis in cancer cells. nih.govresearchgate.net A variety of assays are employed to detect and quantify this programmed cell death. Transmission electron microscopy (TEM) is a powerful tool used to observe the ultrastructural changes characteristic of apoptosis. In U937 cells treated with this compound, TEM has revealed classic apoptotic features such as chromatin condensation, karyopyknosis (nuclear shrinkage), and the formation of apoptotic bodies. nih.govresearchgate.net

Another critical aspect of apoptosis is the involvement of mitochondria. The mitochondrial membrane potential (MMP) is often disrupted during apoptosis. Assays measuring MMP have shown that this compound treatment leads to a decrease in the MMP in U937 cells, indicating mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway. nih.govresearchgate.net The release of pro-apoptotic factors from the mitochondria, such as cytochrome c, is a downstream consequence of MMP loss. mdpi.com

Flow cytometry-based assays, such as Annexin V/propidium iodide (PI) staining, are also used to quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. aacrjournals.org

| Assay Type | Parameter Measured | Observation with this compound | Citations |

|---|---|---|---|

| Transmission Electron Microscopy (TEM) | Cellular ultrastructure | Chromatin condensation, karyopyknosis, apoptotic body formation. | nih.govresearchgate.net |

| Mitochondrial Membrane Potential (MMP) Analysis | Mitochondrial integrity | Decrease in mitochondrial membrane potential. | nih.govresearchgate.net |

| Hoechst Staining | Nuclear morphology | Chromatin condensation. | mdpi.comcapes.gov.br |

Cellular Differentiation Assays (e.g., CD11c expression)

In addition to inducing apoptosis, bryostatins can promote the differentiation of malignant cells into more mature, non-proliferative states. aacrjournals.orgtandfonline.com This is a key therapeutic strategy in certain leukemias. The expression of specific cell surface markers is often used to assess cellular differentiation. For instance, in B-cell chronic lymphocytic leukemia (B-CLL) cells, treatment with bryostatin has been shown to induce differentiation characterized by an upregulation of CD11c expression. aacrjournals.orgnih.gov Similarly, in acute myeloid leukemia (AML) cells, this compound induces a macrophage-like differentiation, which is evidenced by morphological changes and increased expression of cell surface markers like CD11a and CD18. nih.gov Flow cytometry is the primary technique used to quantify the expression of these cell surface markers. nih.govnih.gov

PKC Binding and Activation Assays (e.g., translocation, phosphorylation)

The primary mechanism of action of bryostatins is through their interaction with protein kinase C (PKC) isozymes. alzdiscovery.orgplos.org Various assays are used to study this interaction. PKC activation involves its translocation from the cytosol to cellular membranes. pnas.org This can be visualized using immunofluorescence microscopy, where the movement of PKC isoforms, such as PKCα, to the cell membrane can be observed after treatment with this compound. aacrjournals.org

Furthermore, PKC activation is associated with its phosphorylation. Western blot analysis is a standard technique to detect the phosphorylation of specific PKC isoforms. Studies have shown that this compound can induce the phosphorylation of conventional and novel PKC isoforms in a dose-dependent manner. aacrjournals.org For example, this compound has been shown to stimulate the phosphorylation of conventional PKC isoforms and moderately phosphorylate novel PKC isoforms, while atypical PKC isoforms remain unaffected. aacrjournals.org In some cellular contexts, however, bryostatins can induce PKC activation without causing translocation to the plasma membrane. nih.gov

Gene and Protein Expression Analysis (e.g., Western blot, RT-PCR, immunofluorescence)

To understand the downstream effects of this compound and PKC activation, researchers analyze changes in gene and protein expression. Western blotting is a widely used technique to measure the levels of specific proteins. For example, in the context of apoptosis, Western blot analysis has shown that this compound treatment can lead to an increase in the expression of pro-apoptotic proteins like Bak and Bax, and a decrease in the expression of anti-apoptotic proteins like Bcl-xL. nih.gov It also leads to the cleavage and activation of caspases, such as caspase-3 and caspase-9. nih.gov

Reverse transcription-polymerase chain reaction (RT-PCR) is used to analyze gene expression at the mRNA level. This can provide insights into how this compound regulates the transcription of genes involved in apoptosis, differentiation, and other cellular processes. Immunofluorescence can be used to visualize the subcellular localization of specific proteins. aacrjournals.org For instance, it can confirm the translocation of PKC isoforms upon this compound treatment. aacrjournals.org

siRNA and Inhibitor Studies for Pathway Elucidation

To confirm the role of specific proteins and pathways in mediating the effects of this compound, researchers use small interfering RNA (siRNA) and pharmacological inhibitors. siRNA can be used to silence the expression of a target gene, allowing researchers to determine if that gene is necessary for the observed biological effect. For example, the pro-apoptotic activity of this compound in U937 cells has been shown to be inhibited by siRNA targeting PUMA (p53 upregulated modulator of apoptosis), indicating a critical role for this protein in this compound-induced apoptosis. nih.govresearchgate.net

In Vivo Preclinical Animal Models for Disease Research

Xenograft Models for Anticancer Efficacy

This compound has demonstrated significant antitumor activity in preclinical in vivo models. Research has utilized allograft models to evaluate its efficacy against certain cancers. In a notable study, the antitumor effects of this compound were compared to those of Bryostatin 1 and Bryostatin 8. mdpi.comtandfonline.comtandfonline.com The model used was murine melanoma K1735-M2 allografts in mice. mdpi.comtandfonline.com The findings indicated that all three bryostatins produced equivalent inhibition of melanoma growth. tandfonline.comtandfonline.com An important distinction, however, was that animals treated with this compound and Bryostatin 8 experienced less weight loss compared to those treated with Bryostatin 1, suggesting a potentially better tolerability profile for this compound. mdpi.comtandfonline.com

In addition to melanoma models, the broader family of bryostatins has been studied in various xenograft models. For instance, Bryostatin 1 has been evaluated in models for diffuse large cell lymphoma (WSU-DLCL₂-SCID) and human pancreatic tumors (PANC-1), often in combination with other chemotherapeutic agents to assess synergistic effects. aacrjournals.orgnih.gov While these studies focus on a different analog, they underscore the general preclinical strategy of using xenograft and allograft models to establish the anticancer potential of the bryostatin class of compounds. aacrjournals.orgnih.gov this compound has also been shown to induce macrophage-like differentiation in human myeloid cells, an effect that points to its potential in treating certain leukemias. mdpi.com

Table 1: Preclinical Anticancer Efficacy of this compound in Animal Models

| Model Type | Cancer Model | Key Findings | Citations |

| Allograft | Murine Melanoma K1735-M2 | Showed equivalent tumor growth inhibition compared to Bryostatin 1 and 8. | mdpi.com, tandfonline.com, tandfonline.com |

| Allograft | Murine Melanoma K1735-M2 | Induced less weight loss in treated animals compared to Bryostatin 1. | mdpi.com, tandfonline.com |

| In Vitro | Human Myeloid Cells | Induced macrophage-like differentiation at a concentration of 10 nM. | mdpi.com |

Animal Models for Neurodegenerative and Neurological Disorders (e.g., Alzheimer's, stroke, Fragile X)

Research into the therapeutic potential of bryostatins for neurodegenerative and neurological disorders has been extensive, although the vast majority of preclinical studies have utilized Bryostatin 1 rather than this compound. These studies have established Bryostatin 1 as a promising agent in various animal models.

For Alzheimer's disease (AD) , Bryostatin 1 has been shown to improve cognitive function, prevent synaptic loss, and reduce amyloid plaque accumulation in transgenic mouse models such as the APP/PS1 and 5XFAD mice. frontiersin.orgnih.govresearchgate.net It is recognized as a potent activator of protein kinase C epsilon (PKCε), an enzyme involved in learning, memory, and synaptic growth. neurologylive.comnih.gov In preclinical AD models, Bryostatin 1 administration has been reported to restore synaptic connections and prevent neuronal death. nih.govresearchgate.net

In the context of stroke , Bryostatin 1 has demonstrated neuroprotective effects in animal models of cerebral ischemia. stanford.edupnas.orgnih.gov Studies using rat models of middle cerebral artery occlusion (MCAO) found that Bryostatin 1 administration improved survival rates, reduced infarct volume, and enhanced neurological function. frontiersin.orgresearchgate.netnih.gov It is believed to work by reducing neuronal and synaptic damage following ischemia/hypoxia. nih.govresearchgate.net

For Fragile X syndrome (FXS) , a genetic condition that causes intellectual disability and autism spectrum disorder, Bryostatin 1 has also been the primary focus of investigation. fraxa.orgfraxa.org In the Fmr1 knockout (KO) mouse model, which recapitulates symptoms of human FXS, chronic administration of Bryostatin 1 was found to rescue cognitive deficits and normalize behaviors such as hyperactivity. frontiersin.orgresearchgate.net The treatment attenuated impairments in contextual fear conditioning and spatial learning and memory. frontiersin.orgresearchgate.net